molecular formula C6H7BrN2O B12977681 4-(Aminomethyl)-3-bromopyridine 1-oxide

4-(Aminomethyl)-3-bromopyridine 1-oxide

Cat. No.: B12977681
M. Wt: 203.04 g/mol
InChI Key: STNIJESQRUJITJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-bromopyridine 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 4-position and a bromine atom at the 3-position, with an additional N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-bromopyridine 1-oxide can be achieved through several synthetic routes. One common method involves the bromination of 4-(Aminomethyl)pyridine followed by oxidation to introduce the N-oxide group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The oxidation step can be performed using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-bromopyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Aminomethyl)-3-bromopyridine 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-bromopyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-bromopyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the N-oxide group enhances its redox properties, while the bromine atom allows for versatile substitution reactions. The aminomethyl group provides additional sites for interaction with biological targets, making it a valuable compound for medicinal chemistry and materials science .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

(3-bromo-1-oxidopyridin-1-ium-4-yl)methanamine

InChI

InChI=1S/C6H7BrN2O/c7-6-4-9(10)2-1-5(6)3-8/h1-2,4H,3,8H2

InChI Key

STNIJESQRUJITJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC(=C1CN)Br)[O-]

Origin of Product

United States

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